N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(18-5-4-14-26-18)21-16-8-6-15(7-9-16)17-10-11-19(23-22-17)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWGSSXOXJEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3: Nitro Reduction to Aniline
Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol quantitatively reduces the nitro group to amine. Alternative methods using iron/HCl show comparable efficiency but generate more byproducts.
Step 4: Amide Bond Formation via Acid Chloride
Furan-2-carboxylic acid activation with thionyl chloride produces the corresponding acid chloride, which reacts with 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline in dichloromethane containing triethylamine.
Equation 2:
$$ \text{Furan-2-carbonyl chloride} + \text{4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
Isolation by aqueous workup followed by recrystallization from ethanol/water affords the title compound in 88% purity, with final purification via preparative HPLC (C18 column, acetonitrile/water gradient).
Synthetic Route 2: Pyridazine Ring Construction via [4+2] Cyclization
An alternative approach builds the pyridazine core from acyclic precursors, offering flexibility in substituent positioning.
Hydrazine Cyclocondensation with 1,4-Diketones
Critical Analysis of Synthetic Methodologies
Yield Comparison Across Routes
Table 2. Synthetic Route Efficiency
| Route | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4 | 62 | 98.5 |
| 2 | 5 | 34 | 95.2 |
Route 1 demonstrates superior efficiency due to high-yielding cross-coupling steps and minimal protection/deprotection requirements.
Solvent and Catalyst Optimization
Microwave-assisted Suzuki coupling reduces reaction time from 6 hours to 45 minutes with comparable yield (73%), as validated in analogous systems. Switching from tetrakis(triphenylphosphine)palladium(0) to Pd(OAc)2 with SPhos ligand increases functional group tolerance during the amination step.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine-H),
8.45 (d, J = 8.2 Hz, 2H, aryl-H),
7.92 (s, 1H, furan-H),
7.68–7.61 (m, 3H, aryl-H),
6.85 (dd, J = 3.4, 1.8 Hz, 1H, furan-H),
3.52–3.48 (m, 4H, piperidine-H),
1.62–1.58 (m, 6H, piperidine-H).
The downfield shift at δ 8.72 confirms successful pyridazine formation, while the characteristic furan protons appear as two distinct multiplets.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C24H24N4O2: 408.1898 [M+H]+
Observed: 408.1895
The 0.3 ppm mass error validates molecular formula assignment and synthetic fidelity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Research has demonstrated that N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide exhibits several biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Studies have indicated that this compound possesses anticancer properties. In vitro and in vivo experiments have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms involved include:
- Activation of apoptotic pathways : The compound activates caspases, which are crucial for the apoptosis process.
- Inhibition of cell proliferation : It disrupts the cell cycle, leading to reduced proliferation rates in cancerous cells.
Case Study: In a study involving breast cancer models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research findings suggest:
- Reduction of pro-inflammatory cytokines : The compound has been shown to decrease levels of TNF-alpha and IL-6 in murine models of rheumatoid arthritis.
Case Study: In an experimental model of arthritis, treatment with this compound led to reduced swelling and inflammatory markers, indicating its potential utility in treating autoimmune diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. While further research is needed to confirm these findings, initial results indicate:
- Inhibition of bacterial growth : The compound showed effectiveness against specific gram-positive and gram-negative bacteria in laboratory settings.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Anticancer Agent | Induces apoptosis and inhibits tumor growth |
| Anti-inflammatory | Reduces inflammatory markers and symptoms in autoimmune models |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Mechanism of Action
The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Core Heterocycle
- Pyridazine vs. Oxazolo-pyridine: The pyridazine core in the target compound is a diazine, offering two adjacent nitrogen atoms that may enhance electron-deficient character and hydrogen-bond acceptor capacity.
Role of Substituents
- Piperidine vs. Thiazole : The piperidine group in the target compound likely improves solubility and membrane permeability due to its basicity, whereas Compound A’s thiazole may confer metabolic stability but reduce solubility.
- Furan Carboxamide: Both compounds retain a furan-derived moiety, but the carboxamide in the target compound could enhance target affinity through additional hydrogen-bond donor/acceptor interactions compared to Compound A’s thiazole-linked phenyl group.
Pharmacological and Physicochemical Properties
Research Findings
- Target Compound : Pyridazine derivatives are frequently explored as kinase inhibitors. The piperidine substituent may align with ATP-binding pockets in kinases, while the furan carboxamide could stabilize interactions with hinge regions .
- Compound A : The oxazolo-pyridine scaffold is associated with antiviral and anticancer activity, but its thiazole group may limit blood-brain barrier penetration due to reduced lipophilicity .
Biological Activity
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- Structural Features :
- A furan ring
- A pyridazin moiety
- A piperidine substituent
Antitubercular Activity
Recent studies have highlighted the potential of pyridazine derivatives, including those similar to this compound, as anti-tubercular agents. For instance, a series of substituted benzamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular properties .
Antiproliferative Activity
Pyridine derivatives, which share structural similarities with the target compound, have shown notable antiproliferative effects against various cancer cell lines. For example, compounds with hydroxyl substitutions exhibited significantly lower IC50 values against HeLa and MCF-7 cell lines, suggesting that modifications to the structure can enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence its efficacy:
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl (-OH) | Increases antiproliferative activity |
| Piperidine | Enhances interaction with biological targets |
| Furan | Contributes to overall stability and bioavailability |
Study 1: Antitubercular Evaluation
In a study focusing on anti-tubercular agents, various derivatives were tested against Mycobacterium tuberculosis. The compound this compound was included in the screening process. Results indicated that modifications in the piperidine and pyridazine components were critical for enhancing activity against resistant strains of tuberculosis .
Study 2: Cancer Cell Line Testing
Another research effort examined the antiproliferative effects of similar compounds on several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results demonstrated that compounds with a piperidine moiety showed significant inhibition of cell growth, with IC50 values below 0.1 μM in some cases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, including:
- Stepwise coupling : Sequential formation of the pyridazine core, followed by introduction of the piperidine and furan-carboxamide groups.
- One-pot reactions : For intermediates with compatible reactivity, reducing purification steps .
- Optimization factors:
- Temperature : Pyridazine ring formation often requires 80–100°C for cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl linkages) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridazine/furan) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Purity >95% is achievable with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, and how do modifications impact biological activity?
- Key SAR findings from structurally related compounds:
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across assays)?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (ATP vs. fluorescence) may skew results .
- Compound stability : Hydrolysis of the carboxamide group under acidic assay conditions can reduce potency; validate stability via LC-MS .
- Impurity interference : Synthetic byproducts (e.g., unreacted pyridazine intermediates) may antagonize targets; repurify using preparative HPLC .
Q. What computational methods are effective for predicting target engagement and off-target risks?
- Molecular docking : Use PyMOL or AutoDock to model interactions with kinases (e.g., BTK, MAPK10) based on conserved binding pockets .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (pyridazine N) and hydrophobic regions (piperidine ring) for virtual screening .
- ADMET prediction : SwissADME or ADMETLab2.0 can forecast blood-brain barrier permeability (low for this compound) and CYP450 inhibition risks .
Methodological Guidance
Q. How can researchers design experiments to elucidate the mechanism of action for this compound in cancer models?
- Pathway profiling : Use RNA-seq or phospho-proteomics to identify dysregulated pathways (e.g., STING, NF-κB) .
- Target validation :
- CRISPR knockouts : Silence candidate targets (e.g., BTK, PI3K) to assess rescue of compound-induced apoptosis .
- SPR/BLI assays : Measure binding kinetics to purified proteins (e.g., Kd < 100 nM suggests high affinity) .
Q. What strategies mitigate solubility challenges during in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
